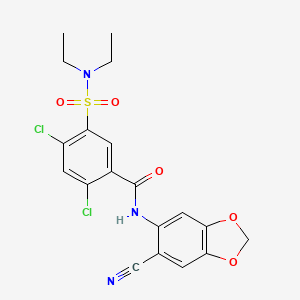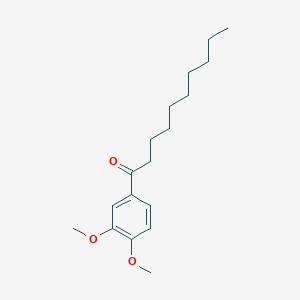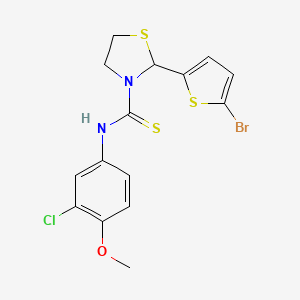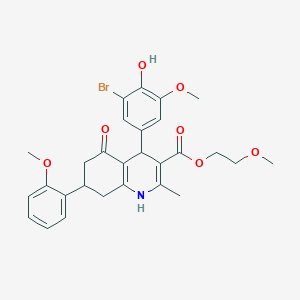![molecular formula C27H24F3N3O3S B11077066 (2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazinane carboxamides This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of (2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated using a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
- (2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(4-Ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C27H24F3N3O3S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H24F3N3O3S/c1-2-36-22-10-6-9-21(15-22)31-25(35)23-16-24(34)33(17-18-7-4-3-5-8-18)26(37-23)32-20-13-11-19(12-14-20)27(28,29)30/h3-15,23H,2,16-17H2,1H3,(H,31,35) |
InChI Key |
VGZTTXHEWSSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,6-diamino-4-(2-naphthyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11076987.png)


![2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11076997.png)
![N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077001.png)
![(6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11077005.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)
![3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077035.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11077037.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide](/img/structure/B11077040.png)
![2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)

